Cas no 1031967-52-8 (methyl 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxylate)

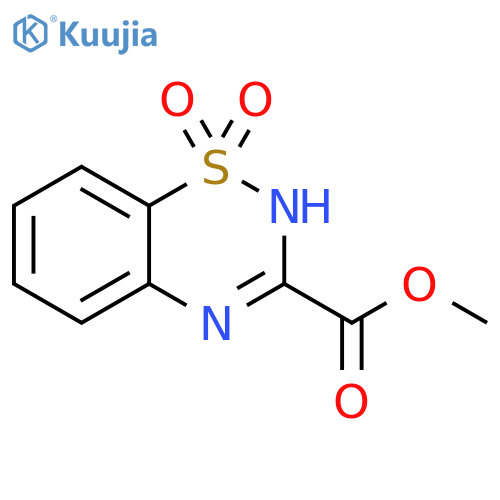

1031967-52-8 structure

商品名:methyl 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxylate

methyl 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide

- methyl 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxylate

- Z2735352788

- CS-0093751

- methyl 2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide

- EN300-1091580

- CCG-126463

- AKOS001766167

- 1031967-52-8

- D75452

- methyl 1,1-dioxo-2H-1

- E?,2,4-benzothiadiazine-3-carboxylate

- methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate

-

- インチ: 1S/C9H8N2O4S/c1-15-9(12)8-10-6-4-2-3-5-7(6)16(13,14)11-8/h2-5H,1H3,(H,10,11)

- InChIKey: RBUIIACICBXIQB-UHFFFAOYSA-N

- ほほえんだ: S1(=O)(=O)C2=CC=CC=C2N=C(C(OC)=O)N1

計算された属性

- せいみつぶんしりょう: 240.02047791g/mol

- どういたいしつりょう: 240.02047791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 423

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 93.2Ų

methyl 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164391-50mg |

Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide |

1031967-52-8 | 98% | 50mg |

¥6609 | 2023-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164391-100mg |

Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide |

1031967-52-8 | 98% | 100mg |

¥9882 | 2023-04-17 | |

| Enamine | EN300-1091580-0.1g |

methyl 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxylate |

1031967-52-8 | 95% | 0.1g |

$366.0 | 2023-10-27 | |

| Enamine | EN300-1091580-1.0g |

methyl 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxylate |

1031967-52-8 | 95% | 1.0g |

$1057.0 | 2023-07-07 | |

| Enamine | EN300-1091580-0.25g |

methyl 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxylate |

1031967-52-8 | 95% | 0.25g |

$524.0 | 2023-10-27 | |

| Chemenu | CM554368-5g |

Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide |

1031967-52-8 | 95%+ | 5g |

$2497 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164391-500mg |

Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide |

1031967-52-8 | 98% | 500mg |

¥17798 | 2023-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164391-1g |

Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide |

1031967-52-8 | 98% | 1g |

¥28533 | 2023-04-17 | |

| Enamine | EN300-1091580-5g |

methyl 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxylate |

1031967-52-8 | 95% | 5g |

$3065.0 | 2023-10-27 | |

| 1PlusChem | 1P01EJ6O-250mg |

methyl 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxylate |

1031967-52-8 | 95% | 250mg |

$681.00 | 2023-12-26 |

methyl 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxylate 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

1031967-52-8 (methyl 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxylate) 関連製品

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量